3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
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Overview
Description
3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position and a benzonitrile moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a glucagon-like peptide 1 receptor agonist, which could be useful in the treatment of diabetes.
Material Science: The unique structural properties of the compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets. For example, as a glucagon-like peptide 1 receptor agonist, the compound binds to the receptor and activates it, leading to increased secretion of glucagon-like peptide 1 and enhanced glucose responsiveness . In anticancer applications, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives: These compounds have similar structural features and exhibit nematicidal and fungicidal activities.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound is an inhibitor of the FLT3-ITD and BCR-ABL pathways and shows potential as an anticancer agent.
Uniqueness
3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is unique due to its specific combination of a trifluoromethyl group and a benzonitrile moiety on the imidazo[1,2-a]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H8F3N3 |
---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)12-4-5-14-20-13(9-21(14)8-12)11-3-1-2-10(6-11)7-19/h1-6,8-9H |
InChI Key |
IDNFYHPOYDVJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)C#N |
Origin of Product |
United States |
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